RO-10-5824 - 189744-46-5

RO-10-5824

Catalog Number: EVT-281320
CAS Number: 189744-46-5
Molecular Formula: C17H20N4
Molecular Weight: 280.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine, also known as RO-10-5824 or RO-10-5824, is a research compound primarily utilized for its activity at dopamine receptors. Specifically, it demonstrates partial agonist effects at the dopamine D4 receptor subtype. [, , ] This selectivity makes RO-10-5824 a valuable tool in investigating the role of D4 receptors in various neurological and physiological processes.

Mechanism of Action

RO-10-5824 acts as a partial agonist at dopamine D4 receptors. [, , ] This means it binds to these receptors and partially activates them, eliciting a weaker response compared to a full agonist like dopamine. [] This partial agonism at D4 receptors is believed to be the primary mechanism underlying its observed effects in various experimental models.

Investigating Dopamine D4 Receptor Function:

  • Cognitive function: Research in mice suggests that RO-10-5824 can enhance novel object exploration, indicating a potential role in learning and memory processes. []
  • Cocaine use disorder: Studies in nonhuman primates demonstrate that RO-10-5824 can reduce cocaine self-administration, suggesting a possible therapeutic target for addiction. []
  • Sepsis-induced cognitive impairment: In rat models of sepsis, RO-10-5824 was shown to ameliorate cognitive deficits and restore hippocampal parvalbumin interneuron function, highlighting a potential therapeutic avenue for sepsis-associated cognitive decline. []

Comparing Dopamine Receptor Pharmacology:

The distinct pharmacological profile of RO-10-5824, particularly its partial agonism at D4 receptors, makes it useful for comparative studies with other dopamine receptor ligands. [] This allows researchers to dissect the contributions of different dopamine receptor subtypes in various experimental paradigms.

Apomorphine

Compound Description: Apomorphine is a non-selective dopamine agonist that activates dopamine receptors, including the D2-like receptor family (D2, D3, and D4 receptors). Apomorphine exhibits erectogenic activity and induces yawning in rats. []

Relevance: Apomorphine serves as a comparative compound to RO-10-5824 in studying the role of dopamine receptors in penile erection and yawning. While apomorphine acts on all D2-like receptors, RO-10-5824 is a more selective agonist for the D4 receptor subtype. [, ]

Quinelorane

Compound Description: Quinelorane is a dopamine agonist with a higher affinity for D2 and D3 receptors compared to D4 receptors. It induces both penile erection and yawning in rats. []

Relevance: Similar to apomorphine, quinelorane helps differentiate the roles of specific dopamine receptor subtypes in the studied behaviors. Its activation of both D2 and D3 receptors, unlike the D4 selectivity of RO-10-5824, provides insights into the specific contributions of these subtypes. []

(+)7-OH-DPAT ((+)7-Hydroxy-2-(dipropylamino)tetralin)

Compound Description: (+)7-OH-DPAT is a dopamine agonist that primarily activates D2 and D3 receptors, with less potent effects on D4 receptors. It induces both penile erection and yawning in rats. []

Relevance: (+)7-OH-DPAT, alongside quinelorane, highlights the activity of D2 and D3 receptors in penile erection and yawning, contrasting with the D4 receptor selectivity of RO-10-5824. []

PD 128,907

Compound Description: PD 128,907 is a selective dopamine D3 receptor agonist that also shows some activity at D2 receptors. It induces penile erection and yawning in rats. []

Relevance: PD 128,907 further distinguishes the roles of dopamine receptor subtypes by focusing on D3 receptor activation. This contrasts with RO-10-5824's D4 selectivity, allowing researchers to differentiate the effects of these subtypes. []

PD-168,077

Compound Description: PD-168,077 is a selective dopamine D4 receptor agonist. It did not induce penile erection or yawning in rats. []

ABT-724

Compound Description: ABT-724 is a highly selective dopamine D4 receptor agonist. It failed to induce penile erection and yawning in both Wistar and Sprague-Dawley rats. []

Relevance: ABT-724 serves as another direct comparison to RO-10-5824 due to its D4 receptor agonist activity. Similar to PD-168,077, the absence of effects from ABT-724 in inducing penile erection and yawning contrasts with RO-10-5824, further suggesting potential differences in their actions at the D4 receptor. []

CP226-269

Compound Description: CP226-269 is a selective dopamine D4 receptor agonist. It did not elicit penile erection and yawning in Sprague-Dawley rats. []

Relevance: Like PD-168,077 and ABT-724, CP226-269 is a D4 receptor agonist that, unlike RO-10-5824, did not induce penile erection and yawning. This further supports potential variations in D4 receptor agonist effects and highlights the unique properties of RO-10-5824. []

L-745,870

Compound Description: L-745,870 is a selective dopamine D4 receptor antagonist. It did not affect apomorphine-induced penile erection or yawning in rats. []

Relevance: By blocking the D4 receptor, L-745,870 helps delineate the receptor subtype responsible for the observed effects. The lack of effect from L-745,870 on apomorphine-induced behaviors, in contrast to the agonist activity of RO-10-5824, further supports the involvement of D4 receptor activation in RO-10-5824's effects. []

RBI-257

Compound Description: RBI-257 is a selective dopamine D4 receptor antagonist. It did not affect apomorphine-induced penile erection or yawning in rats. []

Relevance: Similar to L-745,870, RBI-257 acts as a D4 receptor antagonist, providing further evidence that D4 receptor activation is involved in the effects of RO-10-5824. The lack of impact from RBI-257 on apomorphine-induced behaviors contrasts with the D4 agonism of RO-10-5824, supporting its D4-mediated effects. []

L-741,626

Compound Description: L-741,626 is a dopamine receptor antagonist with preferential affinity for the D2 receptor subtype. It effectively blocked apomorphine-induced penile erection and yawning in rats. []

Relevance: L-741,626's blockade of apomorphine's effects, in contrast to the activity of RO-10-5824, further highlights the roles of different dopamine receptor subtypes. While L-741,626 primarily targets the D2 receptor, RO-10-5824 acts as a D4 agonist, suggesting that these compounds exert their effects through distinct receptor pathways. []

S33084

Compound Description: S33084 is a selective dopamine D3 receptor antagonist. It did not alter apomorphine-induced penile erection or yawning in rats. []

Relevance: S33084 helps clarify the specific roles of dopamine receptor subtypes in the studied behaviors. Its lack of effect on apomorphine-induced penile erection and yawning, unlike RO-10-5824's D4 agonist activity, suggests that D3 receptor antagonism does not influence these processes in the same way as D4 agonism. []

Compound Description: SB-277011 is a selective dopamine D3 receptor antagonist. Similar to S33084, it did not affect apomorphine-induced penile erection or yawning in rats. []

Relevance: As a D3 receptor antagonist, SB-277011 further strengthens the evidence that D3 receptor antagonism does not affect apomorphine-induced behaviors in the same way as RO-10-5824's D4 agonism. The lack of effect from both SB-277011 and S33084 contrasts with RO-10-5824, highlighting their distinct mechanisms. []

Preclamol

Compound Description: Preclamol is a dopamine receptor agonist that acts as a partial agonist at D4.4 receptors, with less efficacy compared to dopamine. []

Relevance: Preclamol, while not as selective as RO-10-5824, provides insights into the activity of partial agonists at D4 receptors. Comparing their efficacies and signaling profiles can help elucidate the structure-activity relationship of D4 receptor agonists. []

Haloperidol

Compound Description: Haloperidol is a 'conventional' antipsychotic that acts as a dopamine receptor antagonist. It exhibits antagonist properties at D4.4 receptors. []

Relevance: Haloperidol's D4 antagonist activity contrasts with the D4 agonist activity of RO-10-5824, highlighting their opposing effects on D4 receptor signaling. Studying their contrasting pharmacological profiles can provide insights into the therapeutic potential of D4 receptor modulation. []

Clozapine

Compound Description: Clozapine is an 'atypical' antipsychotic that acts as a dopamine receptor antagonist, exhibiting antagonist properties at D4.4 receptors. []

Relevance: Similar to haloperidol, clozapine's D4 antagonist activity contrasts with RO-10-5824's D4 agonist activity, further highlighting the potential of targeting D4 receptors for therapeutic purposes. []

Risperidone

Compound Description: Risperidone is another 'atypical' antipsychotic that acts as a dopamine receptor antagonist, demonstrating antagonist properties at D4.4 receptors. []

Relevance: Risperidone, along with haloperidol and clozapine, exemplifies a group of antipsychotics with D4 antagonist activity, which contrasts with RO-10-5824's D4 agonist activity. Understanding their distinct mechanisms can contribute to developing more effective treatments for dopamine-related disorders. []

Compound Description: Bifeprunox is a 'third-generation' antipsychotic that acts as a partial agonist at D4.4 receptors, showing lower efficacy compared to dopamine. []

Relevance: Bifeprunox's partial agonist activity at D4.4 receptors, similar to preclamol, provides a valuable comparison point to the full agonist activity of RO-10-5824. Evaluating their signaling profiles and efficacies can contribute to a deeper understanding of D4 receptor pharmacology. []

SLV313

Compound Description: SLV313 is another 'third-generation' antipsychotic that behaves as a partial agonist at D4.4 receptors. []

Relevance: Like bifeprunox, SLV313's partial agonist activity at D4.4 receptors allows for comparisons with RO-10-5824's full agonist activity. Exploring the differences in their signaling and downstream effects can further elucidate the therapeutic potential of modulating D4 receptor activity. []

F15063

Compound Description: F15063 belongs to the 'third-generation' antipsychotics and acts as a partial agonist at D4.4 receptors. []

Relevance: F15063 adds to the group of 'third-generation' antipsychotics, including bifeprunox and SLV313, that show partial agonist activity at D4.4 receptors. Comparing their actions to the full agonist activity of RO-10-5824 can refine our understanding of D4 receptor modulation and its therapeutic implications. []

Aripiprazole

Compound Description: Aripiprazole is an 'atypical' antipsychotic that exhibits a complex pharmacological profile, acting as a partial agonist at D4.4 receptors and slightly stimulating [35S]GTPgammaS binding at micromolar concentrations. []

Relevance: Aripiprazole's partial agonist activity at D4.4 receptors, combined with its unique pharmacological profile, provides a valuable comparison point to RO-10-5824's full D4 agonist activity. Examining their distinct signaling properties can contribute to a more comprehensive understanding of D4 receptor pharmacology and its therapeutic implications in treating psychiatric disorders. []

Properties

CAS Number

189744-46-5

Product Name

Ro10-5824

IUPAC Name

2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]pyrimidin-4-amine

Molecular Formula

C17H20N4

Molecular Weight

280.37 g/mol

InChI

InChI=1S/C17H20N4/c1-13-19-11-16(17(18)20-13)12-21-9-7-15(8-10-21)14-5-3-2-4-6-14/h2-7,11H,8-10,12H2,1H3,(H2,18,19,20)

InChI Key

KABDATZAOUSYES-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

RO10-5824; RO 10-5824; RO-10-5824; RO105824; RO 105824; RO-105824.

Canonical SMILES

CC1=NC=C(C(=N1)N)CN2CCC(=CC2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.